molecular formula C13H26O B2738319 2-Heptylcyclohexan-1-ol CAS No. 106377-37-1

2-Heptylcyclohexan-1-ol

Cat. No.: B2738319
CAS No.: 106377-37-1
M. Wt: 198.35
InChI Key: KTSGYYQWXHRWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptylcyclohexan-1-ol is an organic compound with the molecular formula C13H26O It is a secondary alcohol, characterized by a cyclohexane ring substituted with a heptyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 2-heptylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of 2-heptylcyclohexanol may involve the catalytic hydrogenation of 2-heptylcyclohexanone using a continuous flow reactor. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Heptylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-heptylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2-Heptylcyclohexanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexane compounds.

Scientific Research Applications

2-Heptylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-heptylcyclohexanol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biological pathways and processes, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

    2-Heptylcyclohexanone: The oxidized form of 2-heptylcyclohexanol.

    Cyclohexanol: A simpler secondary alcohol with similar chemical properties.

    2-Methylcyclohexanol: Another secondary alcohol with a different alkyl substitution.

Uniqueness: 2-Heptylcyclohexan-1-ol is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties compared to other cyclohexanol derivatives. This uniqueness makes it valuable in specialized applications and research.

Properties

IUPAC Name

2-heptylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGYYQWXHRWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.